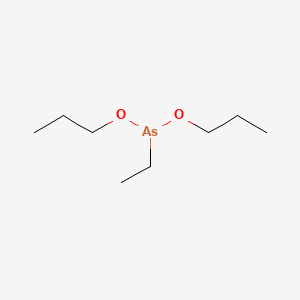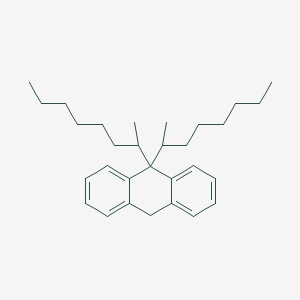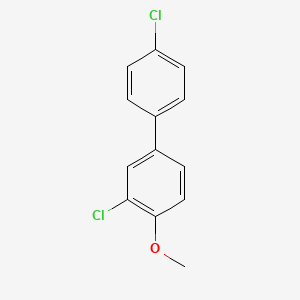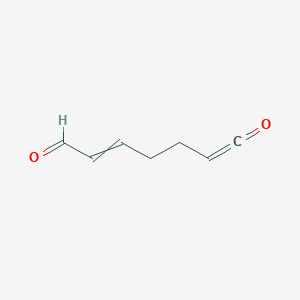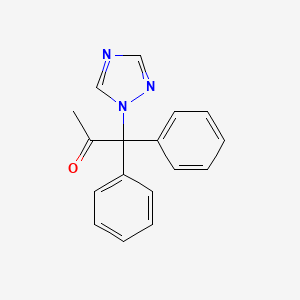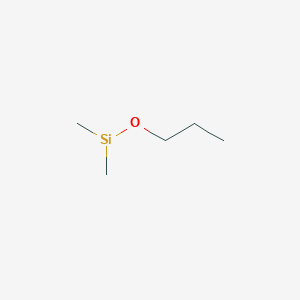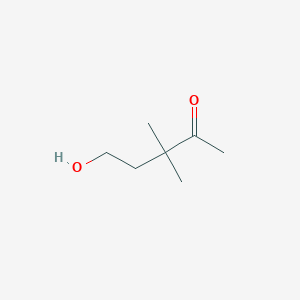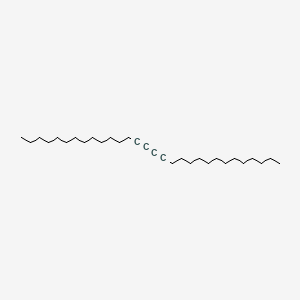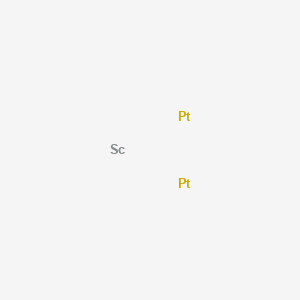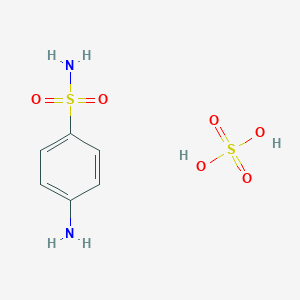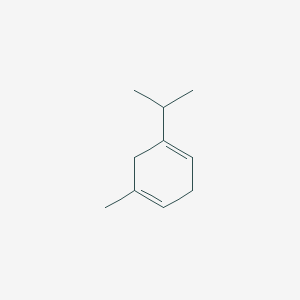
1-Methyl-5-(propan-2-yl)cyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(propan-2-yl)cyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the cyclization of myrcene in the presence of a catalyst . The reaction typically requires elevated temperatures and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the compound is often extracted from natural sources such as eucalyptus oil, where it is present in significant quantities . The extraction process involves steam distillation followed by purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(propan-2-yl)cyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-menthane-1,4-diol .
Reduction: Reduction reactions can convert it into p-menthane .
Substitution: It can undergo electrophilic substitution reactions, particularly at the double bonds.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used for oxidation reactions.
Reducing agents: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction reactions.
Electrophiles: Halogens (e.g., Br2) or other electrophilic reagents are used for substitution reactions.
Major Products Formed:
Oxidation: p-menthane-1,4-diol.
Reduction: p-menthane.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-Methyl-5-(propan-2-yl)cyclohexa-1,4-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-5-(propan-2-yl)cyclohexa-1,4-diene involves its interaction with biological membranes and enzymes . The compound can disrupt microbial cell membranes, leading to cell lysis and death . It also interacts with various enzymes, inhibiting their activity and contributing to its antimicrobial effects .
Comparison with Similar Compounds
- 1-Methyl-4-(propan-2-yl)cyclohex-1-ene .
- 1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,3-diene .
- ®-1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene .
Comparison: 1-Methyl-5-(propan-2-yl)cyclohexa-1,4-diene is unique due to its specific arrangement of double bonds and substituents, which confer distinct chemical and biological properties . Compared to similar compounds, it has a more pronounced antimicrobial activity and a unique aroma profile, making it valuable in both scientific research and industrial applications .
Properties
CAS No. |
64933-84-2 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1-methyl-5-propan-2-ylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
OQZAWYCAKRWPCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC=C(C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


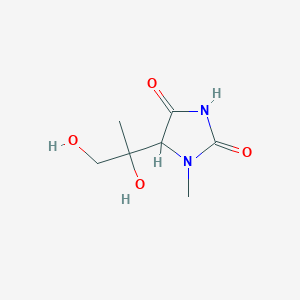
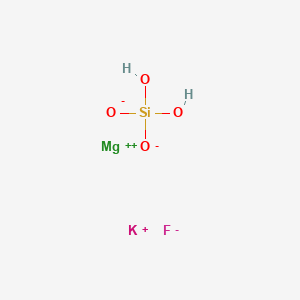
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
